molecular formula C7H7N B108103 Phenylmethanimine CAS No. 16118-22-2

Phenylmethanimine

Cat. No. B108103
CAS RN: 16118-22-2
M. Wt: 105.14 g/mol
InChI Key: AFDMODCXODAXLC-UHFFFAOYSA-N
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Description

Phenylmethanimine is an aromatic imine with a molecular formula of C7H7N . It has an average mass of 105.137 Da and a monoisotopic mass of 105.057846 Da . It’s relevant in two main areas of chemistry: organic synthesis and astro-chemistry .


Synthesis Analysis

A new, easily accessible synthetic approach has been introduced to generate stable imine-intermediates of Phenylmethanimine in the gas phase and in solution . This formation pathway is based on the thermal decomposition of hydrobenzamide .


Molecular Structure Analysis

The molecular structure of Phenylmethanimine is represented by the formula C7H7N . More detailed structural analysis would require specific spectroscopic techniques.


Chemical Reactions Analysis

Phenylmethanimine is involved in [3 + 2] cycloaddition reactions with N-methyl-1-phenylmethanimine oxide nitrone 1 and bicyclopropylidene 2 . This reaction is analyzed using molecular electron density theory (MEDT) at the B3LYP/6–311 + + G (d,p) level .

Scientific Research Applications

  • Synthesis and Spectroscopy : Phenylmethanimine is significant in organic synthesis and astrochemistry. A study by Melli et al. (2020) introduced a new synthetic approach for generating stable imine intermediates both in the gas phase and in solution. This method is useful for the laboratory observation of phenylmethanimine and aids in guiding future astronomical observations.

  • Corrosion Inhibition : Phenylmethanimine derivatives, specifically Schiff bases, were designed for their corrosion inhibition efficiencies on steel. Fernandes et al. (2020) demonstrated their application as effective corrosion inhibitors for steel in acidic media, highlighting their potential in material science and engineering.

  • Living Radical Polymerization : A study by Wang et al. (2001) explored the use of pyridyl methanimine-based ligands in the living radical polymerization of hydrophilic monomers. This process is significant for polymer chemistry, particularly in creating polymers with controlled molecular weights and low polydispersities.

  • Molecular Structure Analysis : The molecular structure of phenylmethanimine-related compounds has been analyzed in various studies. For instance, Puranik et al. (1992) determined the structure of a tetranucleating ligand related to phenylmethanimine, which is crucial for understanding its chemical behavior and interactions.

  • Drug Development and COVID-19 Research : A novel series of methanimines, including phenylmethanimine derivatives, were synthesized and evaluated for their potential as COVID-19 therapeutic agents. Abu-Melha et al. (2022) conducted molecular docking studies, suggesting these compounds as promising candidates for further investigation in drug development for COVID-19 treatment.

  • Electrophilic Aromatic Substitution in Mass Spectrometry : Shen et al. (2014) investigated the gas-phase fragmentations of protonated N-benzylbenzaldimines, including phenylmethanimine derivatives, using mass spectrometry. This study is significant in the field of analytical chemistry, particularly in understanding the fragmentation mechanisms of complex molecules.

Future Directions

Phenylmethanimine has a twofold relevance in chemistry: organic synthesis and astro-chemistry . Its synthesis and characterization have been explored, providing a foundation for future astronomical observations . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name

phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDMODCXODAXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330241
Record name Phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethanimine

CAS RN

16118-22-2
Record name Phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
A Melli, S Potenti, M Melosso, S Herbers… - … A European Journal, 2020 - Wiley Online Library
Phenylmethanimine is an aromatic imine with a twofold relevance in chemistry: organic synthesis and astrochemistry. To tackle both aspects, a multidisciplinary strategy has been …
EP Kuendig, A Ripa, R Liu, D Amurrio… - …, 1993 - ACS Publications
The title complexes react efficiently with carbon nucleophiles to give orthoaddition products with good toexcellent regioselectivity. 2-Lithio-2-methylpropionitrile substantially adds meta …
Number of citations: 31 pubs.acs.org
VN Mkpenie, IV Mkpenie, EE Essien - Der Pharma Chemica, 2015 - researchgate.net
Schiff bases with ortho-, meta-and para-methyl substituents were synthesized by the condensation of appropriate aromatic amines (o-, m-and p-toluidine) with benzaldehyde. The …
Number of citations: 9 www.researchgate.net
Z Ciunik, K Drabent, L Szterenberg - Journal of molecular structure, 2002 - Elsevier
… of 4-(4-H-1,2,4-triazol-4-yl)-2-Cl-phenylmethanimine and one water molecule. In 1 and 3 only one … Likewise the 2-X-phenylmethanimine fragments are very similar and their geometry is …
Number of citations: 24 www.sciencedirect.com
AO Aitouna, A Barhoumi, A Zeroual… - 2023 - researchsquare.com
The molecular electron density theory (MEDT) framework has been used to analyze the [3+ 2] cycloaddition reaction (32CA) between 2-methylene-1, 3-dithiolane 1, 3-dioxide MDD-2 …
Number of citations: 0 www.researchsquare.com
H Mohammad-Salim, JV de Julián-Ortiz - 2023 - researchsquare.com
The mechanism and regioselectivity of [3+ 2] cycloaddition (32CA) reactions of N-methyl-1-phenylmethanimine oxide nitrone 1 and bicyclopropylidene 2 are analyzed using molecular …
Number of citations: 2 www.researchsquare.com
SK Mohamed, JT Mague, M Akkurt, AI Said, FE Hawaiz… - IUCrData, 2018 - scripts.iucr.org
In the title nitrone, C22H17N3O, the dihedral angles between the central pyrazole ring and pendant N-bound, C-bound and nitrone-bound phenyl rings are 20.93 (6), 41.27 (6), and …
Number of citations: 3 scripts.iucr.org
A Kato, M Tono, N Hisamatsu, S Nozawa… - Chemistry …, 1992 - journal.csj.jp
(η 5 -Pentamethylcyclopentadienyl)(1-phenylmethanimine-N,1-dithiolato)cobalt (III) (1) containing 1,2,5,3-cobaltadithiazole ring (a novel metallacycle) is formed in the reactions of [Co(…
Number of citations: 1 www.journal.csj.jp
A Kato, M Tono, N Hisamatsu, S Nozawa… - Journal of …, 1994 - Elsevier
(η 5 -Cyclopentadienyl)(1-phenylmethanimine-N,1-dithiolato)cobalt(III), [Co(η 5 -C 5 R 5 ){SNC(Ph)S} (1a: R  H or 1b: R  CH 3 ), which contain a 1,2,5,3-cobaltadithiazole ring were …
Number of citations: 4 www.sciencedirect.com
A Melli, L Spada, V Barone, S Herbers… - 2021 International …, 2021 - ui.adsabs.harvard.edu
The two isomers (E and Z) of the aromatic imine phenylmethanimine (PMI) have been investigated by means of a multidisciplinary approach involving organic synthesis, nuclear …
Number of citations: 2 ui.adsabs.harvard.edu

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